

Unveiling the On-Target Precision of Chk1-IN-9: A Comparative Analysis

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Compound of Interest

Compound Name: Chk1-IN-9

Cat. No.: B12370843

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For researchers, scientists, and professionals in drug development, the meticulous evaluation of a molecule's on-target activity is paramount. This guide provides a comprehensive comparison of **Chk1-IN-9**'s performance against other well-characterized Checkpoint Kinase 1 (Chk1) inhibitors, supported by experimental data and detailed protocols to aid in your research endeavors.

Checkpoint Kinase 1 (Chk1) is a critical serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) and cell cycle regulation.^[1] Its activation triggers cell cycle arrest, allowing time for DNA repair and preventing the propagation of genomic instability.^{[1][2]} Consequently, Chk1 has emerged as a promising therapeutic target in oncology, with numerous inhibitors under investigation for their potential to sensitize cancer cells to DNA-damaging agents.^{[3][4]} This guide focuses on elucidating the on-target activity of **Chk1-IN-9**, a potent and orally active Chk1 inhibitor.^[5]

Comparative Analysis of Chk1 Inhibitor Potency

The on-target activity of a kinase inhibitor is most commonly defined by its half-maximal inhibitory concentration (IC₅₀) in biochemical assays. A lower IC₅₀ value indicates greater potency. The following table summarizes the biochemical and cell-based potency of **Chk1-IN-9** in comparison to other known Chk1 inhibitors.

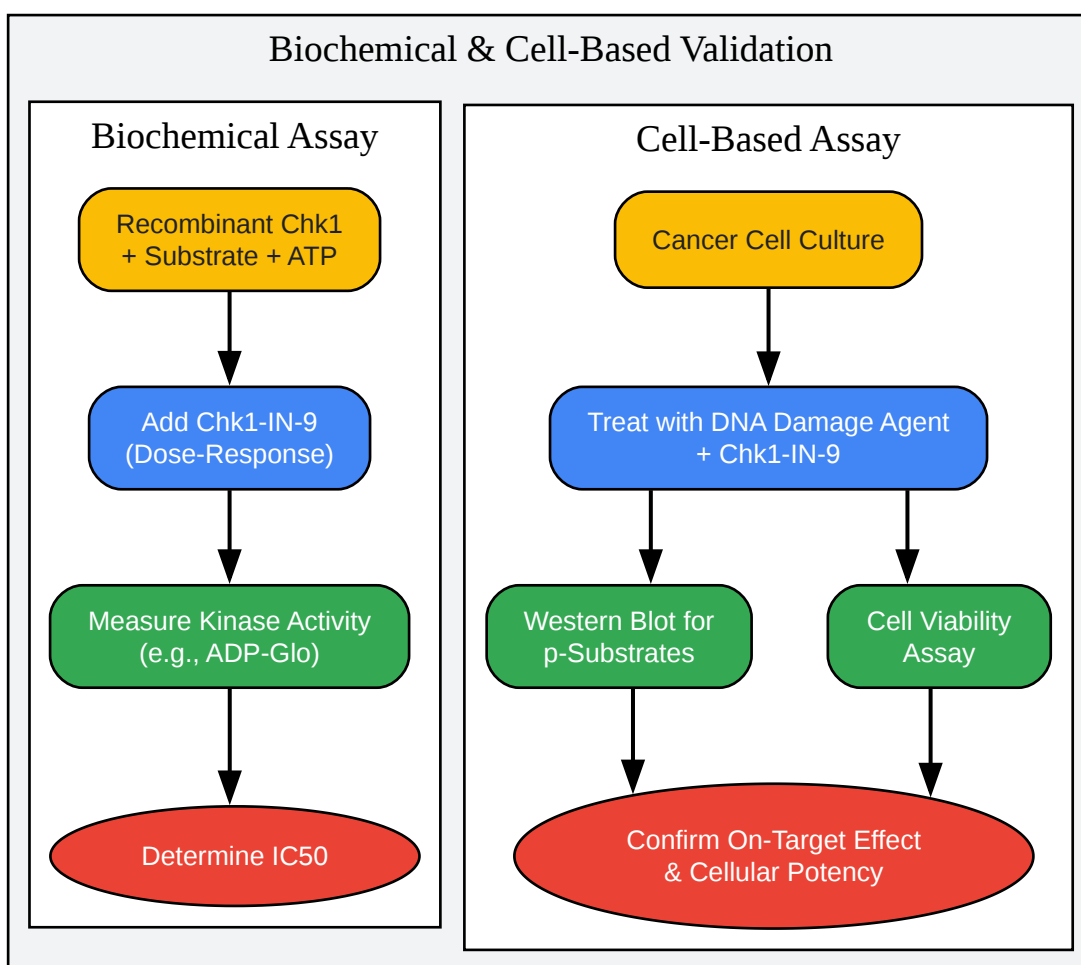
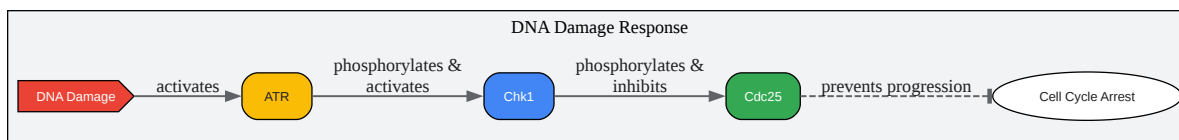
Inhibitor	Biochemical IC50 (Chk1)	Cell-Based IC50	Cell Line(s)	Reference(s)
Chk1-IN-9	0.55 nM	202 nM	MV-4-11	[5]
1166.5 nM	HT-29	[5]		
MK-8776	Low nM range	100-fold higher than in vitro	Various	[6]
SRA737	Low nM range	100-fold higher than in vitro	Various	[6]
LY2606368	Low nM range	Similar to in vitro	Various	[6]
PF-477736	~0.5 nM (Chk1)	Not specified in provided context	Not specified in provided context	[7]
V158411	3.5 nM (Chk1)	48 nM (on Chk1 autophosphorylation)	HT29	[8]
GNE-783	1 nM (Chk1)	Not specified in provided context	HT29	

Key Observations:

- **Chk1-IN-9** demonstrates exceptional potency in biochemical assays with an IC50 of 0.55 nM, placing it among the most potent Chk1 inhibitors discovered.[5]
- As is common with many kinase inhibitors, there is a notable difference between the biochemical potency and the concentration required to achieve a cellular effect (cell-based IC50). This can be attributed to factors such as cell permeability and off-target effects.[6]
- LY2606368 stands out for having a cell-based potency that is nearly as potent as its in-vitro activity, suggesting excellent cell permeability.[6]
- It is crucial to consider that in vitro kinase assays may not always be accurate predictors of an inhibitor's potency and selectivity within a cellular context.[6]

Delving into the Chk1 Signaling Pathway

To fully appreciate the mechanism of Chk1 inhibitors, it is essential to understand the signaling cascade in which Chk1 operates. In response to DNA damage, particularly single-strand breaks, the ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated. ATR then phosphorylates and activates Chk1.^[2] Activated Chk1 proceeds to phosphorylate a multitude of downstream targets, including the Cdc25 family of phosphatases, leading to their inactivation and subsequent cell cycle arrest.



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References

- 1. Chk1 is an essential kinase that is regulated by Atr and required for the G2/M DNA damage checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. catalogue-bsn.sorbonne-nouvelle.fr [catalogue-bsn.sorbonne-nouvelle.fr]
- 5. Inhibition of the checkpoint kinase Chk1 induces DNA damage and cell death in human Leukemia and Lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chk1 inhibition in p53-deficient cell lines drives rapid chromosome fragmentation followed by caspase-independent cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. promega.com [promega.com]
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